molecular formula C13H13NO3 B8790758 Ethyl 6-methoxyquinoline-4-carboxylate CAS No. 5345-57-3

Ethyl 6-methoxyquinoline-4-carboxylate

Cat. No. B8790758
M. Wt: 231.25 g/mol
InChI Key: AMTCPYGXTNRQQZ-UHFFFAOYSA-N
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Patent
US08044044B2

Procedure details

To a suspension of 6-methoxy-quinoline-4-carboxylic acid (prepared according to U.S. Pat. No. 5,338,851; 43.8 g, 215.6 mmol) in DMF (215 mL) were added K2CO3 (99%; 60.2 g, 431.2 mmol) and iodoethane (19.4 mL, 237.2 mmol). The mixture was heated at 55° C. overnight. The solvent was evaporated to dryness, and the residue was partitioned between EA (1.5 L) and water (600 mL). The org. layer was washed twice with brine (2×300 mL), dried over Na2SO4, filtered and concentrated to dryness to yield a purple solid (37.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
215 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[C:6]2[C:13]([OH:15])=[O:14].C([O-])([O-])=O.[K+].[K+].I[CH2:23][CH3:24]>CN(C=O)C>[CH2:23]([O:14][C:13]([C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1)=[O:15])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1)C(=O)O
Step Two
Name
Quantity
60.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
19.4 mL
Type
reactant
Smiles
ICC
Name
Quantity
215 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EA (1.5 L) and water (600 mL)
WASH
Type
WASH
Details
layer was washed twice with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=NC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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